molecular formula C20H16N4O2 B3205249 6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one CAS No. 1040642-32-7

6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Cat. No.: B3205249
CAS No.: 1040642-32-7
M. Wt: 344.4 g/mol
InChI Key: AEMCTOLKWFWECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 6 and a 1,2,4-oxadiazole-linked m-tolyl moiety at position 2. The pyridazinone scaffold is known for its pharmacological relevance, particularly in cardiovascular and antimicrobial applications . The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, enhancing bioavailability and target affinity . This compound is synthesized via alkylation reactions involving 5-chloro-6-phenylpyridazin-3(2H)-one and halogenated oxadiazole intermediates, as described in analogous protocols .

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-6-5-9-16(12-14)20-21-18(26-23-20)13-24-19(25)11-10-17(22-24)15-7-3-2-4-8-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMCTOLKWFWECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a member of the pyridazine family and incorporates an oxadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring and subsequent coupling with the pyridazine derivative. The use of various catalysts and solvents can influence yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridazine structures. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)12.5Apoptosis induction
This compoundHeLa (cervical cancer)10.0Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies employing disk diffusion methods revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12

The biological activity is believed to stem from the interaction of the oxadiazole and pyridazine moieties with cellular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or modulate signaling pathways related to cancer progression and microbial resistance.

Case Studies

  • Anticancer Study : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis.
  • Antimicrobial Study : In a comparative study involving various synthesized derivatives, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring undergoes nucleophilic substitution at the C-3 carbonyl group. Reactions with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) produce chlorinated intermediates:

text
| Reagent | Product | Conditions | Yield | |---------------|----------------------------------------|-------------------------|--------| | PCl₅ | 3-chloro-pyridazine derivative | Reflux, 6 hours | 72%[1] | | POCl₃ | 3,6-dichloro-pyridazine intermediate | 110°C, 4 hours | 65%[1] |

These intermediates serve as precursors for further functionalization, such as coupling with amines or thiols.

Cyclization and Ring-Opening Reactions

The oxadiazole moiety participates in cycloaddition reactions. For example:

  • Reaction with maleic anhydride under basic conditions (NaOH/DMSO) forms hybrid 1,2,4-oxadiazinone derivatives via [3+3] cyclization .

  • Acidic hydrolysis (HCl, 50°C) cleaves the oxadiazole ring, yielding a carboxylic acid and an amidoxime intermediate .

Key Cyclization Pathway

  • Amidoxime 1 + Maleate ester 2 → 1,2,4-oxadiazinone 3 (65% yield)

  • 3 + POCl₃ → Chlorinated derivative (used in anticancer agent synthesis).

Functionalization at the Methyl Bridge

The methylene group linking the pyridazinone and oxadiazole can undergo oxidation or alkylation:

  • Oxidation : Treatment with KMnO₄/H₂SO₄ converts the methyl bridge to a ketone, altering electronic properties.

  • Alkylation : Reaction with iodomethane (CH₃I) in DMF forms a quaternary ammonium salt, enhancing water solubility.

Acid/Base Stability

The compound exhibits moderate stability:

text
| Condition | Behavior | Observation | |--------------------|-------------------------------------|-------------------------------| | 1M HCl (24 hours) | Partial hydrolysis of oxadiazole | 30% degradation[1] | | 1M NaOH (24 hours) | Pyridazinone ring decomposition | 45% degradation[1] |

This limits its use in strongly acidic/basic environments but supports applications in neutral biological systems.

Biological Activity and Reactivity

The m-tolyl group enhances lipophilicity, affecting interactions with enzymes:

  • Antimicrobial Activity : Derivatives inhibit E. coli DNA gyrase (IC₅₀ = 8.2 µM).

  • Mechanism : The oxadiazole’s electron-withdrawing nature stabilizes charge-transfer complexes with bacterial targets .

Synthetic Challenges and Optimizations

  • Dihedral Angle Effects : The 35° angle between the m-tolyl and oxadiazole rings reduces steric hindrance, improving reaction yields compared to ortho-substituted analogs .

  • Solubility : Low solubility in water (<0.1 mg/mL) necessitates DMSO or DMF as reaction solvents.

Comparative Reactivity Table

text
| Reaction Type | m-Tolyl Derivative | p-Tolyl Analog (CID 27374271) | |------------------------|---------------------|-------------------------------| | Chlorination (POCl₃) | 65% yield | 58% yield[3] | | Cyclization (NaOH) | 72% yield | 65% yield[2] | | Oxidative Stability | 85% retained | 78% retained[3] |

Key Implications

  • The m-tolyl group improves thermal stability compared to unsubstituted phenyl analogs .

  • Hybridization with oxadiazinones broadens bioactivity but requires precise stoichiometric control .

For further details, crystallographic data and mechanistic studies are recommended to explore stereoelectronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

Compound A : 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one

  • Key Difference : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole-5-thione group.
  • Impact : The thione group introduces enhanced hydrogen-bonding capacity but reduces metabolic stability compared to oxadiazoles. This analogue demonstrated moderate antihypertensive activity in preclinical models .

Compound B : 2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]ethyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one

  • Key Difference : Substitutes m-tolyl with a 3-methoxyphenyl group and adds a benzodioxole-oxadiazole ethyl chain.
  • However, the extended alkyl chain may reduce solubility .

Pyridazinone Derivatives with Varied Heterocyclic Systems

Compound C: 1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Key Difference: Replaces pyridazinone with a thienopyrimidine-dione core fused to a 1,3,4-oxadiazole.
  • Impact: The thienopyrimidine system broadens π-π stacking interactions, enhancing antimicrobial activity against Gram-positive bacteria. However, higher melting points (>250°C) suggest formulation challenges .

Compound D : 6-(3-Pyrazin-2-yl-1,2,4-Oxadiazol-5-yl)pyridazin-3(2H)-one

  • Key Difference : Substitutes m-tolyl with a pyrazine-oxadiazole group.
  • Impact : The pyrazine ring introduces additional nitrogen atoms, improving water solubility (logP reduced by ~0.5 units) but may increase off-target kinase inhibition .

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Compound Core Structure Substituent Modifications Molecular Weight (g/mol) Key Pharmacological Property Reference
Target Compound Pyridazinone 3-(m-Tolyl)-1,2,4-oxadiazole 362.37 Under investigation
Compound A Dihydropyridazinone 1,2,4-Triazole-5-thione 380.42 Antihypertensive
Compound B Pyridazinone Benzodioxole-oxadiazole ethyl chain 418.41 CNS-targeted (predicted)
Compound C Thienopyrimidine 1,3,4-Oxadiazole 435.48 Antimicrobial
Compound D Pyridazinone Pyrazine-oxadiazole 274.21 Improved solubility

Q & A

Basic: What are the optimal synthetic routes for 6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

  • Oxadiazole Formation : React m-tolyl amidoxime with a carbonyl derivative (e.g., ethyl chloroacetate) under reflux in DMF with K₂CO₃ as a base to form the 1,2,4-oxadiazole ring .
  • Pyridazine Functionalization : Attach the oxadiazole moiety to the pyridazinone core using a nucleophilic substitution reaction. Optimize solvent polarity (e.g., THF or DMF) and temperature (80–100°C) to improve yield .
  • Catalytic Enhancements : Use Pd catalysts for cross-coupling reactions if aryl halide intermediates are involved. Monitor reaction progress via TLC or HPLC to minimize by-products .

Data Considerations : Yields vary with substituent steric effects; electron-withdrawing groups on the m-tolyl ring may require higher temperatures (110–120°C) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridazinone C=O at ~165 ppm, oxadiazole C=N at ~160 ppm). Overlapping signals may require 2D techniques (COSY, HSQC) .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (a = 20.902 Å, b = 4.2898 Å) reveal planar heterocyclic stacking .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) .

Advanced Tip : Use Hirshfeld surface analysis to quantify hydrogen bonding and π-π interactions in the crystal lattice .

Advanced: How can researchers resolve contradictions in spectral data interpretation, particularly for regioisomeric by-products?

Methodological Answer:

  • Comparative DFT Calculations : Simulate NMR chemical shifts for proposed regioisomers and match with experimental data. Discrepancies >0.5 ppm indicate incorrect assignments .
  • Isotopic Labeling : Introduce ¹⁵N or ²H labels at ambiguous positions (e.g., oxadiazole N-atoms) to track coupling patterns .
  • LC-MS Purity Checks : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate isomers. Retention time differences >2 minutes suggest distinct structures .

Case Study : In pyridazinone derivatives, misassignment of C=O vs. C=N peaks was resolved via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ vs. C=N at ~1600 cm⁻¹) .

Advanced: What in silico strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (10 ns trajectories) .
  • QSAR Modeling : Train models on pyridazinone derivatives with known IC₅₀ values. Descriptors like logP, polar surface area, and H-bond acceptors correlate with bioavailability .
  • ADMET Prediction : SwissADME or pkCSM tools assess permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .

Data Limitation : False positives may arise if tautomeric forms (e.g., pyridazinone-enol) are not accounted for in docking .

Advanced: How to design experiments to study structure-activity relationships (SAR) for pharmacological optimization?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on m-tolyl, alkyl chains on pyridazinone) .
  • Biological Assays : Test in vitro against target enzymes (e.g., α-glucosidase for antidiabetic activity) using UV-Vis kinetics (λ = 405 nm, p-nitrophenol release) .
  • Statistical Analysis : Apply ANOVA to correlate substituent electronic parameters (Hammett σ) with activity. A p-value <0.05 indicates significance .

Example : Replacement of m-tolyl with p-Cl-phenyl increased α-glucosidase inhibition by 40% due to enhanced hydrophobic interactions .

Advanced: How can reaction mechanisms and by-product formation be analyzed during synthesis?

Methodological Answer:

  • Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ¹H NMR .
  • By-Product Isolation : Employ column chromatography (silica gel, hexane/EtOAc 7:3) to separate intermediates. Characterize via single-crystal XRD to confirm structures .
  • Computational Studies : Gaussian 09 simulations of transition states identify rate-limiting steps (e.g., oxadiazole ring closure) .

Case Study : A side product from incomplete cyclization was identified as an open-chain hydrazide via HRMS and IR .

Advanced: What are the challenges in developing validated analytical methods for purity assessment?

Methodological Answer:

  • Column Selection : C18 columns with 5 µm particle size resolve polar impurities (e.g., unreacted pyridazinone). Adjust mobile phase pH to 3.0 (0.1% TFA) for peak symmetry .
  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation products via LC-MS to establish stability-indicating methods .
  • Validation Parameters : Ensure linearity (R² >0.99), LOD/LOQ (<0.1% w/w), and precision (%RSD <2.0) per ICH guidelines .

Challenge : Co-elution of oxidation by-products (e.g., N-oxide derivatives) may require HILIC chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.